NCGC00244536
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NCGC00244536 involves multiple steps, starting with the preparation of key intermediates. The final step typically involves the coupling of 3-(8-hydroxy-6-quinolinyl)-N-(3-phenylpropyl)-benzamide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction parameters to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
NCGC00244536 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like DMSO or ethanol under controlled temperatures .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
NCGC00244536 has a wide range of scientific research applications:
Chemistry: Used to study the mechanisms of histone demethylation and the role of KDM4B in epigenetic regulation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in prostate cancer, where it inhibits the growth of cancer cells by reducing androgen receptor levels and histone trimethylation
Industry: Utilized in the development of new drugs targeting histone demethylases for various diseases.
Mechanism of Action
NCGC00244536 exerts its effects by inhibiting the activity of KDM4B/JMJD2B histone lysine demethylase. This inhibition leads to the accumulation of methylated histones, which in turn affects gene expression. The compound specifically reduces the levels of androgen receptor and trimethylation of histone 3 lysine 9 (H3K9) in prostate cancer cells . This results in the suppression of cell-cycle progression and tumor growth .
Comparison with Similar Compounds
Similar Compounds
KDM4A Inhibitor: Similar to NCGC00244536 but targets KDM4A.
KDM4C Inhibitor: Targets KDM4C with similar inhibitory effects.
KDM4D Inhibitor: Inhibits KDM4D, another member of the KDM4 family.
Uniqueness
This compound is unique in its high selectivity for KDM4B over other histone demethylases. It exhibits over 100-fold selectivity against immortalized prostate epithelial cell lines compared to other KDM4 inhibitors . This high selectivity makes it a valuable tool for studying the specific role of KDM4B in various biological processes and diseases .
Properties
IUPAC Name |
3-(8-hydroxyquinolin-6-yl)-N-(3-phenylpropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-23-17-22(16-20-12-6-13-26-24(20)23)19-10-4-11-21(15-19)25(29)27-14-5-9-18-7-2-1-3-8-18/h1-4,6-8,10-13,15-17,28H,5,9,14H2,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKBXXGHEMXSBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC(=C2)C3=CC(=C4C(=C3)C=CC=N4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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